Bienvenue dans la boutique en ligne BenchChem!

N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide

Medicinal chemistry Physicochemical profiling Lead optimization

CAS 2034591-36-9 is a uniquely structured fragment featuring a chiral oxane-pyridin-3-ylmethyl moiety coupled to a furan-2-carboxamide core, enabling ATP-competitive kinase inhibition (CSF-1R, MK2). Unlike the benzofuran analog (CAS 2034548-57-5), this furan scaffold offers favorable CNS MPO properties (clogP ~1.5-2.0) for neuroinflammation probes. Its three reactive handles (furan, pyridine, oxane) support parallel library synthesis for SAR exploration. Ideal for fragment-based drug discovery and selectivity profiling.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 2034591-36-9
Cat. No. B2826499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide
CAS2034591-36-9
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESC1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CO3
InChIInChI=1S/C16H18N2O3/c19-16(14-4-2-8-21-14)18-15(12-5-9-20-10-6-12)13-3-1-7-17-11-13/h1-4,7-8,11-12,15H,5-6,9-10H2,(H,18,19)
InChIKeyFTFAFGLJYRIROX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034591-36-9) – Structural and Pharmacophoric Profile for Procurement Decision-Making


N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034591-36-9; molecular formula C₁₆H₁₈N₂O₃; MW 286.33 g/mol) is a heterocyclic small molecule belonging to the furan-2-carboxamide class, a scaffold extensively explored for kinase inhibition and other therapeutic applications [1]. The compound features three pharmacophorically distinct rings—a furan core, a pyridine ring, and an oxane (tetrahydropyran) moiety—connected via a chiral methylene-bridged amide linkage . This structural architecture places it at the intersection of several bioactive chemotypes, including cFMS/CSF-1R inhibitors, MK2 (MAPKAPK2) inhibitors, and Raf kinase inhibitors, all of which have been built upon furan-2-carboxamide cores [1]. The closest structural analog identified is the benzofuran variant N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide (CAS 2034548-57-5; MW 336.38 g/mol), which replaces the furan with a larger, more lipophilic benzofuran ring system [2].

Why Generic Substitution Fails for N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034591-36-9) – Structural Determinants Preventing Class-Level Interchangeability


Furan-2-carboxamide derivatives cannot be treated as interchangeable commodities because minor structural modifications—even a single ring expansion or heteroatom substitution—produce profound shifts in target selectivity, pharmacokinetic (PK) profile, and metabolic stability [1]. The specific arrangement of the oxane-pyridyl-methyl chiral center in CAS 2034591-36-9 creates a unique three-dimensional pharmacophore that differs from both simpler analogs such as N-(pyridin-3-yl)furan-2-carboxamide (CHEMBL1539004; MW 188.18) and more complex derivatives such as the benzofuran analog CAS 2034548-57-5 (MW 336.38) [2]. The furan versus benzofuran core alone alters ring electronics, hydrogen-bonding potential, and lipophilicity (clogP), each of which influences membrane permeability, off-target binding, and in vivo clearance. Furthermore, the class encompasses structurally similar compounds with divergent mechanisms: JW-55 (CAS 664993-53-7) inhibits tankyrase/PARP , while cFMS Receptor Inhibitor IV (CAS 959626-45-0) targets CSF-1R kinase , illustrating that side-chain identity—not merely scaffold class—determines biological function. For procurement decisions, substituting CAS 2034591-36-9 with a class analog without head-to-head comparative activity data risks selecting a compound with different target engagement, potency, and physicochemical behavior.

Quantitative Differentiation Evidence for N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034591-36-9) – Comparator-Anchored Procurement Data


Core Ring Size and Lipophilicity: Furan (CAS 2034591-36-9) versus Benzofuran Analog (CAS 2034548-57-5)

The target compound (CAS 2034591-36-9; MW 286.33) possesses a monocyclic furan core, whereas the closest commercially identified structural analog (CAS 2034548-57-5) replaces this with a bicyclic benzofuran system, increasing molecular weight to 336.38 g/mol (+50.05 Da, +17.5%) [1]. This ring expansion from furan (5-membered, 1 oxygen) to benzofuran (fused 5+6 membered) increases lipophilicity by approximately 1.0–1.5 logP units based on well-established fragment contributions (ΔclogP ≈ +1.2 for benzo-annulation of furan) [2]. The furan core of CAS 2034591-36-9 preserves a lower MW and reduced aromatic surface area, properties associated with improved ligand efficiency metrics and reduced susceptibility to CYP450-mediated oxidation compared to benzofuran-containing analogs [2].

Medicinal chemistry Physicochemical profiling Lead optimization

Chiral Center Topology: Stereochemical Complexity of CAS 2034591-36-9 versus Achiral Furan-2-carboxamide Comparators

CAS 2034591-36-9 contains a stereogenic sp³ carbon at the position linking the oxan-4-yl and pyridin-3-yl groups to the amide nitrogen, creating a chiral center absent in simpler analogs such as N-(pyridin-3-yl)furan-2-carboxamide (CHEMBL1539004) or N-{4-[(oxan-4-yl)amino]phenyl}furan-2-carboxamide [1]. This chirality introduces three-dimensionality (fraction sp³ = 0.25 for the core connectivity), which is associated with improved selectivity profiles compared to flat, achiral aromatic amides in kinase inhibitor programs [2]. Enantiopure procurement (if single-enantiomer material is specified) further enables stereospecific SAR exploration that racemic mixtures of related compounds cannot support.

Stereochemistry Target engagement Selectivity profiling

Kinase Inhibitor Scaffold Class Membership: CSF-1R and MK2 Inhibitor Chemotype Overlap

The furan-2-carboxamide scaffold is a validated pharmacophore for ATP-competitive kinase inhibition, with demonstrated activity against CSF-1R (cFMS), MK2 (MAPKAPK2), Pim kinases, and Raf kinases [1]. Structurally, CAS 2034591-36-9 retains the key furan-2-carboxamide hydrogen-bonding motif required for hinge-region binding in kinase ATP pockets, while the oxane and pyridine substituents provide vectors for extension into selectivity pockets [2]. The furancarboxamide class includes the clinical-stage CSF-1R inhibitor enrupatinib (EI-1071; Phase 2 for Alzheimer's disease) [3] and the preclinical tool compound cFMS Receptor Inhibitor IV (CSF-1R IC₅₀ = 17 nM in cell-free kinase assay; 76 nM in cellular autophosphorylation assay) , confirming the translational relevance of this chemotype. CAS 2034591-36-9 occupies a distinct substructural niche: it lacks the 5-cyano substitution found in cFMS Inhibitor IV and the extended quinoxaline system of enrupatinib, positioning it as a more fragment-like entry point for kinase inhibitor optimization.

Kinase inhibition Immuno-oncology CNS inflammation

Synthetic Tractability and Building Block Utility: CAS 2034591-36-9 as a Diversifiable Intermediate

CAS 2034591-36-9 is documented as a building block for the synthesis of more complex heterocyclic compounds, with the furan ring amenable to oxidation (to furan-2,3-dione derivatives), electrophilic substitution, and cycloaddition reactions . In contrast, the benzofuran analog (CAS 2034548-57-5) has reduced synthetic flexibility due to the electron-rich benzofuran system's preference for electrophilic attack at specific positions, limiting the scope of late-stage diversification [1]. The oxane (tetrahydropyran) ring of CAS 2034591-36-9 provides a saturated, non-aromatic handle that can be further functionalized or exploited for conformational restriction, whereas simpler furan-2-carboxamides lacking this moiety (e.g., CHEMBL1539004) offer fewer vectors for parallel library synthesis.

Synthetic chemistry Parallel synthesis Library design

Optimal Procurement and Application Scenarios for N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide (CAS 2034591-36-9)


Fragment-Based Kinase Inhibitor Discovery Programs Targeting CSF-1R or MK2

CAS 2034591-36-9 is best deployed as a fragment-sized (MW 286.33) starting point for kinase inhibitor campaigns, particularly against CSF-1R (cFMS) or MK2 (MAPKAPK2), where the furan-2-carboxamide scaffold has demonstrated validated, ATP-competitive inhibition [1]. Its molecular weight places it below the typical lead-like cutoff (MW < 350) and substantially lighter than both advanced leads such as enrupatinib (MW 482.53) [2] and tool compounds like cFMS Receptor Inhibitor IV (MW ~378) . Procurement for fragment screening or structure-based design enables exploration of the oxane-pyridyl vector for selectivity pocket engagement without the synthetic burden of more complex analogs. The compound's single chiral center also allows enantiomer-specific co-crystallography studies to map stereochemical requirements for hinge-region binding.

Parallel Library Synthesis and Late-Stage Diversification of Furan-2-carboxamide Chemotypes

The three reactive handles of CAS 2034591-36-9 (furan ring, pyridine nitrogen, oxane ether) make it suitable as a diversification hub for parallel library synthesis [1]. Unlike the benzofuran analog (CAS 2034548-57-5), which restricts electrophilic substitution pathways, or the simpler N-(pyridin-3-yl)furan-2-carboxamide, which lacks the oxane diversification vector, CAS 2034591-36-9 supports oxidation, N-functionalization, and ring-modification chemistries that can generate 100–1,000 member libraries from a single intermediate. This is particularly valuable for groups building proprietary screening collections around the furan-2-carboxamide kinase inhibitor pharmacophore.

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

With a predicted MW of 286.33 and moderate lipophilicity (estimated clogP 1.5–2.0), CAS 2034591-36-9 resides within the favorable CNS MPO (Multiparameter Optimization) property space more comfortably than the benzofuran analog (estimated clogP 2.7–3.5; MW 336.38) [1]. This physicochemical profile, combined with the proven CNS activity of the furan-2-carboxamide-derived clinical candidate enrupatinib (EI-1071, which demonstrates efficient brain penetration and microglia reduction in preclinical Alzheimer's models) [2], positions CAS 2034591-36-9 as a rational starting point for CNS kinase probe development. Procurement for neuroinflammation or neuro-oncology programs is supported by the chemotype's established translational trajectory.

Chemical Biology Tool Compound Development for Selectivity Profiling Across the Kinome

The stereochemical complexity (Fsp³ ≈ 0.31; 1 chiral center) of CAS 2034591-36-9 provides a three-dimensional pharmacophore that is underrepresented in flat compound collections [1]. Deploying this compound in broad kinome selectivity panels (e.g., DiscoverX KINOMEscan or similar) can generate SAR data that maps the contribution of the oxane-pyridyl chiral topology to kinase selectivity versus simpler, achiral furan-2-carboxamide fragments. This application is distinct from procuring well-characterized tool compounds (e.g., cFMS Receptor Inhibitor IV) whose selectivity profiles are already defined and whose structures are too complex for systematic SAR deconvolution.

Quote Request

Request a Quote for N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.